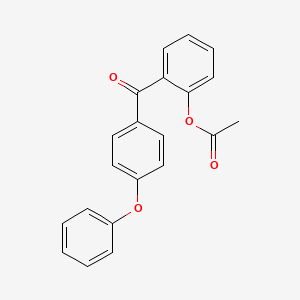

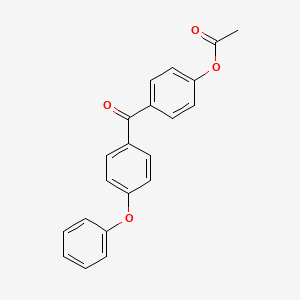

4-Acetoxy-4'-phenoxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the reaction of certain precursors under specific conditions. For instance, a compound with a similar structure, 4-(4′-Acetoxybenzylidene)-2-methyl-5-oxazolone, was synthesized and upon basic hydrolysis, yielded derivatives of phenylpropenoic acid . Another related synthesis process involved 2,4-dihydroxybenzophenone reacting with dimethyl sulfate in acetone to produce 2-Hydroxy-4-methoxybenzophenone with a high yield . These methods suggest that the synthesis of 4-Acetoxy-4'-phenoxybenzophenone might involve similar reagents and conditions, such as the use of acetone as a solvent due to its moderate polarity.

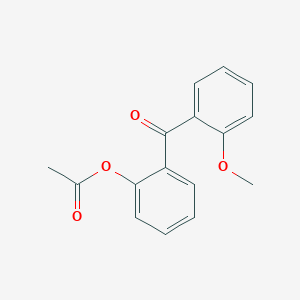

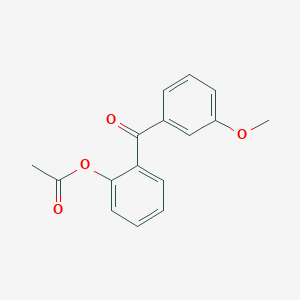

Molecular Structure Analysis

The molecular structure of related compounds was determined using techniques like NMR spectroscopy and X-ray crystallography. The structure of 4-(4′-Acetoxybenzylidene)-2-methyl-5-oxazolone was confirmed, and it was found that the Z-configuration was retained during the synthesis of its derivatives . This information is crucial as it provides a basis for predicting the molecular structure of 4-Acetoxy-4'-phenoxybenzophenone, which may also be analyzed using similar techniques.

Chemical Reactions Analysis

The chemical reactions of related compounds involve hydrolysis and condensation reactions. For example, the basic hydrolysis of the synthesized oxazolone led to unexpected derivatives . Additionally, the synthesis of new 4-(phenylazo)phenoxy acetic acids was achieved by condensation of chloracetic acid with sodium salts of some 4-(phenylazo) phenols . These reactions indicate that 4-Acetoxy-4'-phenoxybenzophenone may also undergo similar reactions, potentially leading to various derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds were characterized using methods such as UV-VIS and IR spectral analysis . These methods provided information on the physicochemical characteristics of the compounds, which can be compared with literature values for similar azoderivatives . The high yield of the industrial synthesis of 2-Hydroxy-4-methoxybenzophenone and the ability to reuse acetone in the process also highlight important aspects of the physical properties and sustainability of the synthesis process . These insights can be applied to understand the properties of 4-Acetoxy-4'-phenoxybenzophenone, such as its solubility, stability, and potential for large-scale production.

Wissenschaftliche Forschungsanwendungen

Ultraviolet Light Absorption and Photostability

4-Acetoxy-4'-phenoxybenzophenone is primarily recognized for its role as a UV absorber, extensively utilized in various industries including medicine, cosmetics, and manufacturing. The compound's ability to absorb ultraviolet light effectively makes it valuable for products requiring protection against UV radiation, such as sunscreens and plastics. For instance, benzophenone-3, a related compound, is notably used in sunscreen formulations for its UV-absorbing properties and its ability to enhance color stability in products exposed to sunlight (Okereke et al., 1994). This UV-absorbing characteristic is essential for maintaining the integrity and efficacy of products exposed to sunlight.

Biodegradation and Environmental Fate

The degradation and metabolic pathways of benzophenone derivatives like 4-Acetoxy-4'-phenoxybenzophenone are crucial for understanding their environmental impact and biocompatibility. Studies have identified various metabolites and degradation products of benzophenone compounds, which are essential for assessing the ecological and health-related implications of these chemicals. For example, research has isolated specific metabolites such as p-hydroxybenzophenone from animal models, providing insights into the metabolic pathways and potential biological interactions of these compounds (Stocklinski et al., 1980).

Hormonal Activity and Reproductive Health

Some benzophenone derivatives have been examined for their hormonal activities and potential effects on reproductive health. Studies involving animal models have explored how these compounds, through their estrogenic and other hormonal activities, might influence gene expression profiles in reproductive organs. Such investigations are vital for comprehending the broader physiological implications of these chemicals, especially considering their widespread use in consumer products (Nakamura et al., 2018).

Antioxidant and Protective Properties

Benzophenone derivatives are also studied for their potential antioxidant properties and their ability to confer protection against various forms of cellular and tissue damage. Research has highlighted the protective effects of compounds like 2,4-dihydroxybenzophenone against toxin-induced damage in biological systems, underscoring the therapeutic potential of these compounds in mitigating oxidative stress and its associated pathologies (He et al., 2011).

Eigenschaften

IUPAC Name |

[4-(4-phenoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O4/c1-15(22)24-19-11-7-16(8-12-19)21(23)17-9-13-20(14-10-17)25-18-5-3-2-4-6-18/h2-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWHYSFBAQRSCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641706 |

Source

|

| Record name | 4-(4-Phenoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-4'-phenoxybenzophenone | |

CAS RN |

890099-60-2 |

Source

|

| Record name | 4-(4-Phenoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.